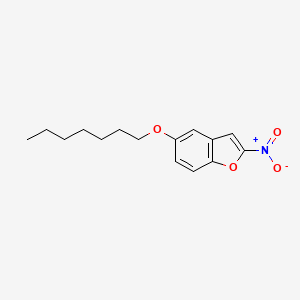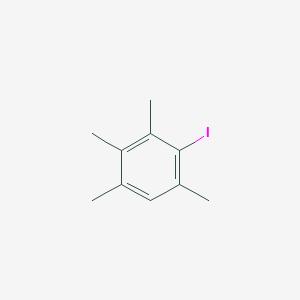![molecular formula C9H11ClN2O B14631186 5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole CAS No. 54042-95-4](/img/structure/B14631186.png)
5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl ketones with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while nucleophilic substitution can produce a range of substituted oxadiazoles with different functional groups.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethylfurfural: This compound shares the chloromethyl group but has a different heterocyclic structure.
5-(Chloromethyl)-2-(prop-1-en-2-yl)pyridine: Another compound with a chloromethyl group, but with a pyridine ring instead of an oxadiazole ring.
Uniqueness
5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole is unique due to its combination of a chloromethyl group and an oxadiazole ring, which imparts distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and a wide range of applications in various fields.
Propriétés
Numéro CAS |
54042-95-4 |
|---|---|
Formule moléculaire |
C9H11ClN2O |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-(cyclopenten-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H11ClN2O/c10-6-9-11-8(12-13-9)5-7-3-1-2-4-7/h3H,1-2,4-6H2 |
Clé InChI |
HDZWZHJVUUUOLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)CC2=NOC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


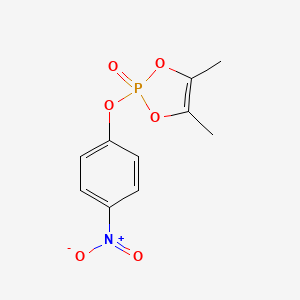
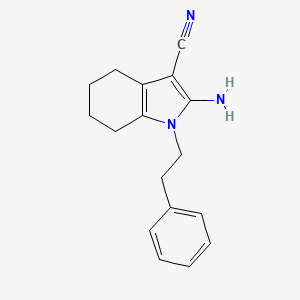
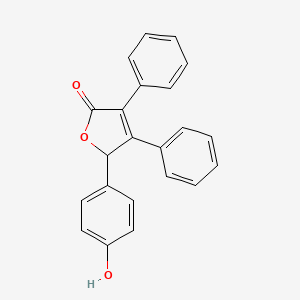
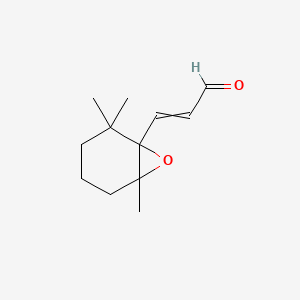
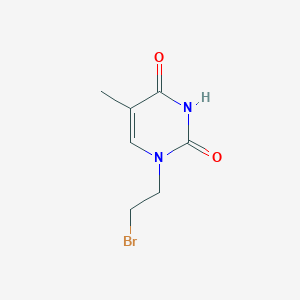
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)

![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
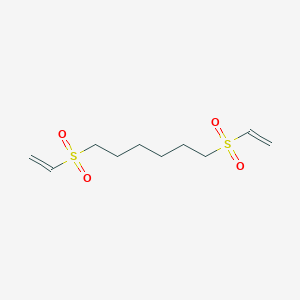
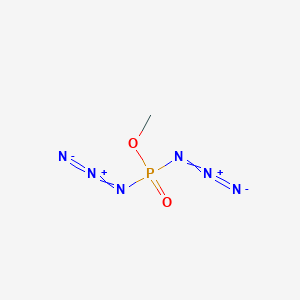
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
